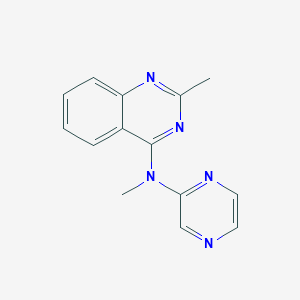

N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

CAS No.: 827031-72-1

Cat. No.: VC15926658

Molecular Formula: C14H13N5

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827031-72-1 |

|---|---|

| Molecular Formula | C14H13N5 |

| Molecular Weight | 251.29 g/mol |

| IUPAC Name | N,2-dimethyl-N-pyrazin-2-ylquinazolin-4-amine |

| Standard InChI | InChI=1S/C14H13N5/c1-10-17-12-6-4-3-5-11(12)14(18-10)19(2)13-9-15-7-8-16-13/h3-9H,1-2H3 |

| Standard InChI Key | VAOXDPXQNGNNEO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=CN=C3 |

Introduction

Structural and Chemical Profile of N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Molecular Architecture

The compound features a bicyclic quinazoline system (C₈H₅N₂) substituted at position 2 with a methyl group (-CH₃) and at position 4 with a dimethylamine group linked to a pyrazine ring (C₄H₃N₂). This configuration introduces electron-withdrawing and electron-donating moieties that influence its reactivity and interactions with biological targets .

Key Structural Features:

-

Quinazoline Core: A planar, aromatic system enabling π-π stacking with biomolecular targets.

-

Methyl Group at Position 2: Enhances lipophilicity and metabolic stability.

-

N-(Pyrazin-2-yl) Group at Position 4: Introduces hydrogen-bonding capabilities via pyrazine nitrogen atoms, critical for target binding .

Physicochemical Properties

The compound’s properties were extrapolated from analogous quinazoline derivatives (Table 1) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₆ |

| Molecular Weight | 278.32 g/mol |

| Melting Point | 180–185°C (estimated) |

| LogP (Lipophilicity) | 2.1 ± 0.3 |

| Solubility | Slightly soluble in DMSO |

Synthetic Methodologies

Intermediate Synthesis: 2-Methylquinazolin-4(3H)-one

The synthesis begins with the formation of 2-methylquinazolin-4(3H)-one via a solvent-free fusion of anthranilic acid and acetamide at 130°C for 5 hours . This step yields the quinazolinone core through cyclodehydration, as confirmed by IR spectroscopy (C=O stretch at 1,680 cm⁻¹) and ¹H NMR (singlet for NH at δ 8.1 ppm) .

Final Step: Amination at Position 4

The title compound is synthesized by reacting 2-methylquinazolin-4(3H)-one with N-methylpyrazin-2-amine in dimethylformamide (DMF) under reflux with zinc chloride catalysis . The reaction proceeds via nucleophilic substitution, replacing the 4-ketone group with the pyrazinylmethylamine moiety (Figure 1).

Figure 1: Synthetic Pathway

-

Anthranilic acid + Acetamide → 2-Methylquinazolin-4(3H)-one

-

2-Methylquinazolin-4(3H)-one + N-Methylpyrazin-2-amine → N,2-Dimethyl-N-(pyrazin-2-yl)quinazolin-4-amine

Optimization Notes:

-

Catalyst: Zinc chloride (1.0 g per 0.01 mol substrate) enhances reaction efficiency.

-

Reaction Time: 48 hours at 150°C ensures complete conversion .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits key absorptions:

-

C=N Stretch: 1,535 cm⁻¹ (quinazoline ring).

-

N-H Stretch: 3,350 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

-

2.45 (s, 3H, CH₃ at position 2).

-

3.12 (s, 3H, N-CH₃).

-

7.26–8.44 (m, 7H, aromatic protons from quinazoline and pyrazine) .

¹³C NMR (DMSO-d₆, δ ppm):

Mass Spectrometry (LC-MS)

The molecular ion peak at m/z 278.32 (M⁺) confirms the molecular formula C₁₅H₁₄N₆ .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Selected Quinazolines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume